Cyclohexyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate
Overview
Description
Cyclohexyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate.
Reaction with Cyclohexanol: The 2-chloroacetate derivative is reacted with cyclohexanol in the presence of a base such as triethylamine (TEA) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form new derivatives with enhanced biological activities
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Coupling Reactions: Various aromatic or heterocyclic compounds, suitable catalysts.
Major Products Formed
Reduction: 4-methyl-6-amino-2-oxo-2H-chromen-7-yl ester.
Hydrolysis: 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl carboxylic acid and cyclohexanol.
Coupling Products: New coumarin derivatives with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antimicrobial, antioxidant, and antitumor activities.
Medicine: Potential therapeutic agent for the treatment of bacterial infections, oxidative stress-related diseases, and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability .
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate: A precursor in the synthesis of the target compound.
4-methyl-6-amino-2-oxo-2H-chromen-7-yl ester: A reduction product with potential biological activities.
Coumarin derivatives: A broad class of compounds with diverse biological activities .
Uniqueness
Cyclohexyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate is unique due to the presence of the cyclohexyl group, which imparts specific physicochemical properties and enhances its biological activities.
Properties
IUPAC Name |
cyclohexyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-11-7-17(20)26-15-9-16(14(19(22)23)8-13(11)15)24-10-18(21)25-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVXPQOQFBECDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])OCC(=O)OC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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